molecular formula C18H36O2 B3427423 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate CAS No. 59219-71-5

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate

Cat. No.: B3427423
CAS No.: 59219-71-5
M. Wt: 284.5 g/mol
InChI Key: UIVPNOBLHXUKDX-UHFFFAOYSA-N
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Description

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C18H36O2. It is a colorless, odorless liquid ester with a unique multi-methyl branched structure. This compound is known for its excellent emollient properties and is widely used in various skincare products, foundations, and oily powders .

Preparation Methods

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate can be synthesized through the esterification reaction between 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid. The reaction typically involves the use of an acid catalyst or a metal catalyst to facilitate the esterification process . The reaction conditions often include heating the reactants under reflux to achieve the desired ester product. Industrial production methods may involve continuous esterification processes to ensure high yield and purity of the product .

Chemical Reactions Analysis

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate primarily undergoes hydrolysis and transesterification reactions. In the presence of strong acids or bases, the ester can be hydrolyzed to yield 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid . Transesterification reactions can occur when the ester reacts with other alcohols, leading to the formation of different esters. Common reagents used in these reactions include sulfuric acid for hydrolysis and sodium methoxide for transesterification . The major products formed from these reactions are the corresponding alcohols and acids or new esters.

Scientific Research Applications

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate has several scientific research applications. In chemistry, it is used as a model compound to study esterification and hydrolysis reactions. In biology and medicine, it is utilized in the formulation of skincare products due to its excellent emollient properties, which help in moisturizing and softening the skin . In the industry, it is employed as a lubricant and a dispersing agent in various formulations .

Mechanism of Action

The mechanism of action of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate as an emollient involves forming a hydrophobic film on the skin’s surface. This film helps to prevent the natural evaporation of water from the skin, thereby maintaining skin hydration and smoothness . The molecular targets include the skin’s outermost layer, where the compound interacts with the lipid matrix to enhance barrier function and reduce transepidermal water loss.

Properties

IUPAC Name

3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate
Source PubChem
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InChI

InChI=1S/C18H36O2/c1-14(12-17(3,4)5)9-10-20-16(19)11-15(2)13-18(6,7)8/h14-15H,9-13H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVPNOBLHXUKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866747
Record name Hexanoic acid, 3,5,5-trimethyl-, 3,5,5-trimethylhexyl ester
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Molecular Weight

284.5 g/mol
Source PubChem
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Physical Description

Liquid
Record name Hexanoic acid, 3,5,5-trimethyl-, 3,5,5-trimethylhexyl ester
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CAS No.

59219-71-5, 42131-25-9
Record name Isononyl isononanoate
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Record name Isononyl isononanoate
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Record name Hexanoic acid, 3,5,5-trimethyl-, 3,5,5-trimethylhexyl ester
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Record name Hexanoic acid, 3,5,5-trimethyl-, 3,5,5-trimethylhexyl ester
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Record name Hexanoic acid, 3,5,5-trimethyl-, 3,5,5-trimethylhexyl ester
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Record name 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate
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Record name Isononanoic acid, isononyl ester
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Record name ISONONYL ISONONANOATE
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Synthesis routes and methods

Procedure details

The preparation from 3,5,5-trimethylhexanoic acid and 3,5,5-trimethylhexanol was analogous to Example 3; colorless liquid of medium viscosity; B.P. (1.3 mbar=134°-138° C.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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